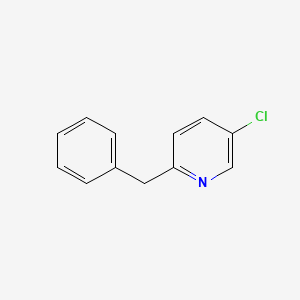

2-Benzyl-5-chloropyridine

Description

Properties

Molecular Formula |

C12H10ClN |

|---|---|

Molecular Weight |

203.67 g/mol |

IUPAC Name |

2-benzyl-5-chloropyridine |

InChI |

InChI=1S/C12H10ClN/c13-11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

InChI Key |

BKZUFHYKIUMFQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Benzyl-5-chloropyridine and Its Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical properties of 2-benzyl-5-chloropyridine. However, a comprehensive search of available scientific literature and chemical databases reveals a significant lack of specific information, including a registered CAS number, for this particular compound. The majority of published data pertains to its structural isomer, 5-benzyl-2-chloropyridine .

This document summarizes the available data for 5-benzyl-2-chloropyridine, which may serve as a reference point for researchers interested in the benzyl-chloropyridine scaffold. It is crucial to note that while structurally related, the physicochemical and biological properties of these isomers may differ significantly.

Physicochemical Properties of 5-Benzyl-2-chloropyridine

The following table summarizes the key quantitative data for the isomer 5-benzyl-2-chloropyridine.

| Property | Value | Reference |

| CAS Number | 149879-32-3 | [1] |

| Molecular Weight | 203.67 g/mol | |

| Molecular Formula | C₁₂H₁₀ClN |

Experimental Data and Biological Activity

Currently, there is no specific experimental data, such as detailed synthesis protocols, signaling pathway interactions, or defined biological activities, available in the public domain for 2-benzyl-5-chloropyridine. Research efforts appear to have been focused on other isomers of benzyl-chloropyridine.

For informational purposes, a synthetic method for a related compound, 2-pyridyl benzyl cyanide, involves the reaction of benzyl cyanide and 2-chloropyridine. This may offer a potential, though unverified, starting point for the conceptual synthesis of benzyl-chloropyridines.

Logical Relationship Diagram

The following diagram illustrates the isomeric relationship between the requested compound and the documented isomer.

Caption: Isomeric relationship between target and documented compound.

References

An In-depth Technical Guide to the Synthesis of 2-Benzyl-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 2-Benzyl-5-chloropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures in the published literature for this specific molecule, this document outlines two primary, robust strategies derived from established methodologies for analogous pyridine derivatives: Cross-Coupling Reactions and a Friedel-Crafts Acylation-Reduction Sequence .

This guide offers detailed, illustrative experimental protocols, quantitative data from related reactions to infer potential yields, and visualizations of the synthetic pathways to aid in research and development.

Pathway 1: Palladium-Catalyzed Cross-Coupling

Cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a particularly effective method for the synthesis of substituted pyridines.[1][2][3] This pathway proposes the coupling of a benzylzinc reagent with 2,5-dichloropyridine.

Logical Workflow for Pathway 1

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Benzyl-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Benzyl-5-chloropyridine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules, including 2-benzylpyridine and 5-benzyl-2-chloropyridine, to offer valuable insights for researchers. This document covers physicochemical properties, potential synthetic routes with detailed experimental considerations, and a discussion of its predicted reactivity and potential biological significance based on related compounds.

Introduction

2-Benzyl-5-chloropyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a benzyl group at the 2-position and a chlorine atom at the 5-position of the pyridine ring, suggests it may serve as a key intermediate in the synthesis of more complex molecules. This guide aims to consolidate the available information and provide a predictive framework for the properties and behavior of this compound.

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties of Related Compounds

| Property | 2-Benzylpyridine | 5-Benzyl-2-chloropyridine | Predicted 2-Benzyl-5-chloropyridine |

| Molecular Formula | C₁₂H₁₁N | C₁₂H₁₀ClN | C₁₂H₁₀ClN |

| Molecular Weight | 169.22 g/mol | 203.67 g/mol [1] | 203.67 g/mol |

| Appearance | Clear, colorless to gold or brown liquid[2] | Solid[1] | Likely a solid or high-boiling liquid |

| Melting Point | 8-10 °C[3] | Not available | Expected to be higher than 2-benzylpyridine |

| Boiling Point | 276 °C[2] | Not available | Expected to be similar to or higher than 2-benzylpyridine |

| Flash Point | 125 °C[2] | Not applicable[1] | Expected to be high |

| Solubility | Does not mix well with water[4] | Not available | Expected to have low water solubility |

| InChI Key | PCFUWBOSXMKGIP-UHFFFAOYSA-N | SFSNZWOWXYUDIO-UHFFFAOYSA-N[1] | Not available |

| CAS Number | 101-82-6[2] | 149879-32-3[5] | Not available |

Synthesis and Experimental Protocols

There are no specific literature procedures for the synthesis of 2-Benzyl-5-chloropyridine. However, two plausible synthetic strategies can be proposed based on established organic chemistry principles:

-

A) Chlorination of 2-Benzylpyridine: This approach involves the electrophilic chlorination of the 2-benzylpyridine precursor.

-

B) Benzylation of 5-Chloro-2-halopyridine (followed by cross-coupling): This route would involve the introduction of the benzyl group onto a pre-chlorinated pyridine ring.

Proposed Synthesis: Chlorination of 2-Benzylpyridine

This is a theoretically straightforward approach. However, controlling the regioselectivity of the chlorination can be a challenge, potentially leading to a mixture of isomers.

Experimental Protocol Considerations:

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) would be appropriate.

-

Reagents:

-

2-Benzylpyridine (starting material)

-

Chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride)

-

Solvent (e.g., a non-polar, aprotic solvent like dichloromethane or chloroform)

-

-

Procedure:

-

Dissolve 2-benzylpyridine in the chosen solvent.

-

Slowly add the chlorinating agent to the solution at a controlled temperature (potentially cooled in an ice bath to manage exothermicity).

-

After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction would be quenched (e.g., with a sodium thiosulfate solution if NCS is used).

-

The organic layer would be separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent would be removed under reduced pressure.

-

The crude product would likely require purification by column chromatography to separate the desired 2-benzyl-5-chloropyridine from other isomers and unreacted starting material.

-

Caption: Proposed workflow for the synthesis of 2-Benzyl-5-chloropyridine.

Chemical Reactivity and Stability

The reactivity of 2-Benzyl-5-chloropyridine can be inferred from its constituent functional groups.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient and generally resistant to electrophilic substitution unless under harsh conditions.

-

Benzyl Group: The methylene bridge of the benzyl group can be a site for radical reactions. The phenyl ring can undergo electrophilic substitution, although the pyridine ring's electron-withdrawing nature may deactivate it.

-

Chloro Group: The chlorine atom is a potential site for nucleophilic aromatic substitution, although this typically requires strong nucleophiles and/or activating conditions. It can also participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Stability: The compound is expected to be stable under normal laboratory conditions.[2][6] It should be stored in a cool, dry place away from strong oxidizing agents.[2][6]

Caption: Key reactive sites of 2-Benzyl-5-chloropyridine.

Potential Biological Activity and Applications

While no specific biological activities have been reported for 2-Benzyl-5-chloropyridine, the pyridine and chloropyridine motifs are present in many biologically active compounds.

-

Antimicrobial and Antifungal Activity: Various substituted pyridine derivatives have demonstrated antimicrobial and antifungal properties.[7] For instance, certain 2,5-disubstituted furane derivatives containing benzothiazole, a related heterocyclic system, have shown promising antibacterial activity.[8]

-

Enzyme Inhibition: The benzylpyridine scaffold can be found in molecules designed as enzyme inhibitors. For example, 2-benzylpyridine itself has been noted as an inducer of hepatic microsomal cytochrome P450.[9]

-

Pharmaceutical Intermediates: Chlorinated pyridines are common intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, 2-amino-5-chloropyridine is a key intermediate for various drugs and pesticides.[10]

The combination of the benzyl group and the chloro-substituted pyridine ring in 2-Benzyl-5-chloropyridine makes it an interesting candidate for further investigation in drug discovery programs, particularly in the development of novel antimicrobial or enzyme-inhibiting agents.

Conclusion

2-Benzyl-5-chloropyridine is a compound for which direct experimental data is scarce. This guide has provided a comprehensive overview based on the properties and reactivity of closely related compounds. The presented information on its predicted physicochemical properties, potential synthetic routes, and likely chemical behavior serves as a valuable resource for researchers. Further experimental investigation is warranted to fully characterize this compound and explore its potential in various scientific and industrial applications.

References

- 1. 5-Benzyl-2-chloropyridine [sigmaaldrich.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. 2-Benzylpyridine | CAS#:101-82-6 | Chemsrc [chemsrc.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2-benzyl pyridine, 101-82-6 [thegoodscentscompany.com]

- 10. Page loading... [wap.guidechem.com]

Spectroscopic and Structural Characterization of 2-Benzyl-5-chloropyridine and Related Analogues

Introduction

This technical guide provides an in-depth overview of the spectroscopic data for 2-Benzyl-5-chloropyridine and its closely related structural analogues. Due to the limited availability of public data for 2-Benzyl-5-chloropyridine, this document presents a comprehensive analysis of spectroscopic information for key analogues, including 2-benzylpyridine and various substituted chloropyridines. This comparative approach allows for an informed prediction of the spectral characteristics of the target compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Predicted Spectroscopic Data for 2-Benzyl-5-chloropyridine

Based on the analysis of its structural analogues, the following spectroscopic characteristics are anticipated for 2-Benzyl-5-chloropyridine.

Table 1: Predicted ¹H NMR Data for 2-Benzyl-5-chloropyridine

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.5-7.7 | dd | J(H3,H4) = ~8.0, J(H3,H6) = ~0.5 |

| H-4 | ~7.2-7.4 | d | J(H4,H3) = ~8.0 |

| H-6 | ~8.4-8.6 | d | J(H6,H3) = ~0.5 |

| Benzyl-CH₂ | ~4.1-4.3 | s | - |

| Phenyl-H (ortho) | ~7.2-7.3 | m | - |

| Phenyl-H (meta) | ~7.2-7.3 | m | - |

| Phenyl-H (para) | ~7.1-7.2 | m | - |

Table 2: Predicted ¹³C NMR Data for 2-Benzyl-5-chloropyridine

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~160-162 |

| C-3 | ~122-124 |

| C-4 | ~138-140 |

| C-5 | ~130-132 |

| C-6 | ~148-150 |

| Benzyl-CH₂ | ~42-44 |

| Phenyl-C (ipso) | ~138-140 |

| Phenyl-C (ortho) | ~128-130 |

| Phenyl-C (meta) | ~128-130 |

| Phenyl-C (para) | ~126-128 |

Table 3: Predicted Key IR Absorptions for 2-Benzyl-5-chloropyridine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C=N (Pyridine ring) | 1580-1610 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium-Strong |

| C-Cl | 1000-1100 | Strong |

Table 4: Predicted Mass Spectrometry Data for 2-Benzyl-5-chloropyridine

| Fragment | Predicted m/z | Significance |

| [M]⁺ | 203/205 | Molecular ion (³⁵Cl/³⁷Cl isotopes) |

| [M-H]⁺ | 202/204 | Loss of a proton |

| [M-Cl]⁺ | 168 | Loss of chlorine |

| [C₁₂H₁₀N]⁺ | 168 | Tropylium ion rearrangement |

| [C₇H₇]⁺ | 91 | Tropylium ion (benzyl fragment) |

| [C₅H₃ClN]⁺ | 112/114 | Chloropyridine fragment |

Spectroscopic Data of Analogues

The following sections present available spectroscopic data for key structural analogues of 2-Benzyl-5-chloropyridine.

2-Benzylpyridine

This analogue provides reference data for the benzyl and unsubstituted pyridine moieties.

Table 5: ¹H NMR Data for 2-Benzylpyridine [1]

| Assignment | Shift (ppm) |

| A | 8.54 |

| B | 7.535 |

| C | 7.35 to 7.18 |

| D | 7.09 |

| E | 4.153 |

Table 6: ¹³C NMR Data for 2-Benzylpyridine [2]

| Shift (ppm) |

| 161.7 |

| 149.2 |

| 139.3 |

| 136.5 |

| 128.9 |

| 128.4 |

| 126.1 |

| 122.9 |

| 121.1 |

| 44.4 |

Table 7: Mass Spectrometry Data for 2-Benzylpyridine [2]

| m/z | Relative Intensity |

| 169 | 23.9 |

| 168 | 100.0 |

| 167 | 21.8 |

| 155 | 10.9 |

| 105 | 9.9 |

| 91 | 5.9 |

| 77 | 13.5 |

| 51 | 11.4 |

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates. The spectral data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are generally acquired using an electron ionization (EI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Chemical Structure and Fragmentation

Caption: Predicted mass spectrometry fragmentation pathway of 2-Benzyl-5-chloropyridine.

General Spectroscopic Analysis Workflow

References

The Chemical Versatility of 2-Benzyl-5-chloropyridine: A Technical Guide to its Reactivity and Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyl-5-chloropyridine is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates two key reactive sites: a pyridine ring substituted with a chlorine atom, amenable to nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, and a benzylic methylene group, which can undergo oxidation and halogenation. This technical guide provides a comprehensive overview of the potential reactivity and reaction mechanisms of 2-Benzyl-5-chloropyridine, offering detailed experimental protocols for key transformations and summarizing quantitative data to aid in the design of novel synthetic pathways.

Core Reactivity Profile

The reactivity of 2-Benzyl-5-chloropyridine is dictated by the electronic properties of its two main functional components: the electron-deficient pyridine ring and the reactive benzylic C-H bonds. The nitrogen atom in the pyridine ring withdraws electron density, activating the ring towards nucleophilic attack and facilitating cross-coupling reactions at the chlorinated position. The adjacent benzyl group provides a site for functionalization through oxidation or radical halogenation.

A logical workflow for the synthetic utilization of 2-Benzyl-5-chloropyridine can be envisioned as follows:

Reactions at the Pyridine Ring

The chlorine atom at the 5-position of the pyridine ring is a versatile handle for the introduction of a wide range of substituents through cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Benzyl-5-chloropyridine is a suitable substrate for several such transformations.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and a variety of organoboron reagents. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 2-Benzyl-5-chloropyridine (1.0 mmol), an arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5-5 mol%), and a suitable base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃; 2.0-3.0 mmol).[1][2]

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.[1][2]

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

If a phosphine ligand (e.g., PPh₃, SPhos) is required, add it to the mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 76 (for 2-chloropyridine) | [1] |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 (general) | N/A |

| Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane | 100 | >90 (general) | N/A |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide array of substituted anilines and other N-aryl compounds. This reaction is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried reaction tube, add a palladium precatalyst (e.g., Pd₂(dba)₃; 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos; 1.5-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃; 1.4-2.0 mmol).[4][5]

-

Seal the tube with a septum and purge with an inert gas.

-

Add 2-Benzyl-5-chloropyridine (1.0 mmol), the desired amine (1.1-1.5 mmol), and an anhydrous solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 80-95 (general) | [3] |

| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 110 | 96 (for 5-bromo-2-chloropyridine) | [6] |

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines.

The Heck reaction facilitates the coupling of the aryl chloride with an alkene to form a substituted alkene, offering a route to vinyl-substituted pyridines.[7]

Experimental Protocol: General Procedure for Heck Reaction

-

In a reaction flask, dissolve 2-Benzyl-5-chloropyridine (1.0 mmol), the alkene (1.2-2.0 mmol), a palladium source (e.g., Pd(OAc)₂; 1-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃; 2-10 mol%) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

-

Add a base, typically a tertiary amine such as triethylamine (1.5-3.0 mmol).[8]

-

Degas the mixture and heat under an inert atmosphere at a temperature ranging from 80 to 140 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 60-80 (general) | [8] |

| Pd(OAc)₂/P(o-tolyl)₃ | NaOAc | NMP | 130 | 50-70 (general) | [9] |

Table 3: Representative Conditions for the Heck Reaction with Halopyridines.

Nucleophilic Aromatic Substitution (SNA)

The electron-deficient nature of the pyridine ring allows for nucleophilic aromatic substitution (SNA) of the chlorine atom, particularly with strong nucleophiles. The reaction proceeds through a high-energy Meisenheimer-like intermediate.[10]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

Dissolve 2-Benzyl-5-chloropyridine (1.0 mmol) in a suitable polar aprotic solvent such as DMSO, DMF, or NMP.

-

Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or an amine; 1.1-2.0 mmol).

-

Heat the reaction mixture to a temperature between 80 and 150 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography.

| Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | NaOMe | MeOH/DMSO | 100 | Moderate to high (general) | N/A | | R₂NH | NMP | 120 | Moderate to high (general) |[10] | | NaSH | DMF | 80 | Moderate (general) |[11] |

Table 4: Representative Conditions for Nucleophilic Aromatic Substitution on Chloropyridines.

Reactions at the Benzylic Position

The methylene bridge in 2-Benzyl-5-chloropyridine is susceptible to oxidation and radical halogenation due to the stability of the resulting benzylic radical or anion.

Oxidation of the Benzylic Methylene Group

The benzylic CH₂ group can be oxidized to a carbonyl group, yielding the corresponding ketone. This transformation can be achieved using various oxidizing agents, including metal catalysts with molecular oxygen.[12]

Experimental Protocol: General Procedure for Benzylic Oxidation

-

In a reaction vessel, dissolve 2-Benzyl-5-chloropyridine (1.0 mmol) in a suitable solvent (e.g., acetic acid, DMSO).

-

Add a catalyst, such as CuI or FeCl₂ (5-10 mol%).[12]

-

Heat the reaction mixture to 80-120 °C under an atmosphere of oxygen or air.

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and quench with a reducing agent (e.g., sodium thiosulfate solution) if necessary.

-

Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify the resulting ketone by column chromatography.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | O₂ | AcOH/DMSO | 100 | Moderate to good (general) | [13] |

| FeCl₂·4H₂O | O₂ | Acetonitrile | 80 | Moderate to good (general) | [12] |

Table 5: Representative Conditions for the Oxidation of Benzylpyridines.

Radical Halogenation of the Benzylic Position

The benzylic hydrogens can be selectively replaced by a halogen, typically bromine, using N-bromosuccinimide (NBS) under radical initiation conditions. This provides a valuable intermediate for further functionalization.[14][15]

Experimental Protocol: General Procedure for Benzylic Bromination

-

Dissolve 2-Benzyl-5-chloropyridine (1.0 mmol) in a nonpolar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Add N-bromosuccinimide (NBS) (1.0-1.2 mmol) and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.05-0.1 mmol).[16]

-

Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent light to initiate the reaction.

-

Monitor the reaction by observing the consumption of the starting material and the formation of the product by TLC or GC-MS. The reaction is often complete when the solid succinimide byproduct floats at the surface.

-

Cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with aqueous sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can often be used without further purification, or it can be purified by column chromatography.

Synthesis of 2-Benzyl-5-chloropyridine

While a specific, optimized synthesis for 2-Benzyl-5-chloropyridine is not widely reported, a plausible and efficient route involves the Negishi cross-coupling reaction.

Experimental Protocol: Proposed Synthesis via Negishi Coupling

-

Prepare benzylzinc chloride in situ by reacting benzyl chloride with activated zinc dust in an anhydrous solvent like THF.

-

In a separate flask, dissolve 2,5-dichloropyridine (1.0 mmol) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppp); 1-5 mol%) in anhydrous THF under an inert atmosphere.

-

Add the freshly prepared benzylzinc chloride solution to the solution of 2,5-dichloropyridine at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by GC-MS.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Conclusion

2-Benzyl-5-chloropyridine is a highly valuable building block for the synthesis of a diverse range of functionalized pyridine derivatives. The distinct reactivity of the chlorinated pyridine ring and the benzylic methylene group allows for selective transformations at either position. The experimental protocols and reaction mechanisms detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this versatile molecule. The continued development of novel catalytic systems is expected to further expand the utility of 2-Benzyl-5-chloropyridine in the creation of complex molecular architectures.

References

- 1. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. yufengchemicals.com [yufengchemicals.com]

- 9. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. rsc.org [rsc.org]

Determining the Solubility Profile of 2-Benzyl-5-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 2-Benzyl-5-chloropyridine in common laboratory solvents. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental framework for researchers to generate reliable solubility profiles. Adherence to these protocols will ensure data accuracy and reproducibility, critical for applications in drug development and chemical synthesis.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental qualitative predictor of solubility. 2-Benzyl-5-chloropyridine, with its benzyl and chloropyridine moieties, possesses both aromatic and polar characteristics. The presence of the nitrogen atom in the pyridine ring and the chlorine atom introduces polarity, suggesting potential solubility in polar aprotic and, to a lesser extent, polar protic solvents. The benzyl group, being nonpolar, indicates likely solubility in nonpolar aromatic and hydrocarbon solvents. However, empirical testing is essential for quantitative assessment.

Experimental Determination of Solubility

A systematic approach to determining solubility is crucial. The following protocols outline standard laboratory methods for qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently screen a range of solvents.

Experimental Protocol:

-

Preparation: Dispense approximately 25 mg of 2-Benzyl-5-chloropyridine into individual small, dry test tubes.

-

Solvent Addition: To each test tube, add 0.75 mL of a selected solvent in small portions.

-

Agitation: After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[1][2]

-

Observation: Visually inspect the mixture. Complete dissolution of the solid indicates solubility. If the solid remains, the compound is considered insoluble or sparingly soluble in that solvent at the tested concentration.

-

Categorization: Classify the solubility as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Equilibrium Solubility Method)

For precise solubility measurement, the equilibrium or shake-flask method is widely employed.

Experimental Protocol:

-

Sample Preparation: Weigh an amount of 2-Benzyl-5-chloropyridine known to be in excess of its expected solubility and place it into a sealed vial (e.g., a screw-capped vial).[3]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Place the sealed vial in a constant temperature bath and agitate (e.g., using a shaker or rotator) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at a constant temperature until the excess solid has settled, leaving a clear supernatant.[3]

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.[3]

-

Analysis: Determine the concentration of 2-Benzyl-5-chloropyridine in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or spectrophotometry.[3]

-

Calculation: The solubility is then calculated and can be expressed in units such as mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be organized into a clear, tabular format for easy comparison.

| Solvent Name | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| e.g., Toluene | Nonpolar Aromatic | 25 | Data | Data |

| e.g., Dichloromethane | Polar Aprotic | 25 | Data | Data |

| e.g., Methanol | Polar Protic | 25 | Data | Data |

| e.g., Water | Polar Protic | 25 | Data | Data |

| e.g., Hexane | Nonpolar Aliphatic | 25 | Data | Data |

Note: The data in this table is illustrative and must be determined experimentally.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility profile of a compound like 2-Benzyl-5-chloropyridine.

Caption: Workflow for Determining the Solubility of 2-Benzyl-5-chloropyridine.

Influence of Solvent Properties on Solubility

The choice of solvents for testing should be diverse to cover a range of polarities and functionalities.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The benzyl group of 2-Benzyl-5-chloropyridine suggests good solubility in these solvents. Toluene, being an aromatic solvent, may exhibit particularly good solubility due to favorable pi-pi stacking interactions.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions with the polar C-Cl bond and the pyridine ring, likely leading to significant solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Solubility in these solvents will depend on the ability of the pyridine nitrogen to accept a hydrogen bond. While solubility in alcohols is probable, solubility in water is expected to be low due to the compound's overall hydrophobic character.

-

Acidic/Basic Aqueous Solutions: The basicity of the pyridine nitrogen suggests that the solubility of 2-Benzyl-5-chloropyridine may increase in acidic solutions (e.g., 5% HCl) due to the formation of a more soluble salt.[1][2] Conversely, it is unlikely to be soluble in basic solutions (e.g., 5% NaOH).[1][2]

Conclusion

While specific, publicly available quantitative solubility data for 2-Benzyl-5-chloropyridine is scarce, this guide provides the necessary experimental framework for researchers to determine its solubility profile. A systematic approach, beginning with qualitative screening and followed by quantitative analysis using the equilibrium solubility method, will yield reliable and reproducible data. This information is invaluable for the informed design of synthetic routes, purification protocols, and formulation strategies in drug development and other chemical research endeavors.

References

Thermochemical Profile of 2-Benzyl-5-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the thermochemical properties of 2-Benzyl-5-chloropyridine, a compound of interest in medicinal chemistry and organic synthesis. Extensive literature searches indicate a notable absence of published experimental or computational thermochemical data, such as enthalpy of formation, entropy, and heat capacity, for this specific molecule. Consequently, this document provides a comprehensive overview of established methodologies for the synthesis of similar 2-benzylpyridine derivatives and outlines the key experimental and computational protocols that can be employed to determine the thermochemical properties of 2-Benzyl-5-chloropyridine. This guide is intended to serve as a foundational resource for researchers seeking to synthesize this compound and characterize its thermodynamic behavior.

Proposed Synthesis of 2-Benzyl-5-chloropyridine

While a specific synthesis for 2-Benzyl-5-chloropyridine is not detailed in the available literature, a plausible and efficient route can be proposed based on established palladium-catalyzed cross-coupling reactions, which are widely used for the synthesis of benzylpyridine derivatives.[1][2] One such approach is the Negishi coupling reaction.[3][4]

The proposed synthetic workflow involves the following key steps:

-

Preparation of Benzylzinc Reagent: Benzyl bromide would be reacted with zinc metal to form the organozinc reagent, benzylzinc bromide.

-

Cross-Coupling Reaction: The prepared benzylzinc bromide would then be coupled with 2,5-dichloropyridine in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a suitable phosphine ligand. The reaction would be carried out in an appropriate organic solvent like tetrahydrofuran (THF).

This method is anticipated to offer good yields and selectivity for the desired 2-Benzyl-5-chloropyridine product.

Caption: Proposed synthetic workflow for 2-Benzyl-5-chloropyridine via Negishi coupling.

Thermochemical Data

As of the date of this publication, no experimental or computationally derived thermochemical data for 2-Benzyl-5-chloropyridine has been found in the surveyed scientific literature. For the benefit of researchers who may undertake the experimental determination of these properties, the following tables are provided as a template for data presentation.

Table 1: Hypothetical Molar Thermochemical Properties at 298.15 K and 1 atm

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | Data not available | kJ·mol⁻¹ |

| Standard Molar Entropy | S° | Data not available | J·mol⁻¹·K⁻¹ |

Table 2: Hypothetical Molar Heat Capacity at Constant Pressure

| Temperature (K) | Molar Heat Capacity (Cp) (J·mol⁻¹·K⁻¹) |

| 298.15 | Data not available |

| 300 | Data not available |

| 400 | Data not available |

| 500 | Data not available |

Experimental Protocols for Thermochemical Data Determination

To obtain the thermochemical data for 2-Benzyl-5-chloropyridine, a combination of calorimetric and analytical techniques would be required. The following are detailed experimental protocols that could be employed.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation can be determined from the enthalpy of combustion, which is measured using a bomb calorimeter.[5][6][7]

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed pellet of solid 2-Benzyl-5-chloropyridine (approximately 1 gram) is placed in a crucible within the bomb calorimeter.

-

Calorimeter Setup: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. It is then submerged in a known quantity of water in an insulated container (the calorimeter).

-

Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Combustion: The sample is ignited via an electrical fuse. The complete combustion of the organic compound releases heat, which is transferred to the surrounding water and the bomb, causing a temperature rise.

-

Temperature Measurement: The temperature is monitored until it reaches a maximum and then begins to cool. The final temperature is determined after accounting for heat exchange with the surroundings.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined separately through calibration with a substance of known heat of combustion, such as benzoic acid).

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and N₂).

Determination of Heat Capacity (Cp) and Entropy (S°)

The heat capacity of 2-Benzyl-5-chloropyridine can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).[8][9][10][11] The absolute entropy at a given temperature can then be calculated from the heat capacity data.[12][13]

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A small, accurately weighed sample of 2-Benzyl-5-chloropyridine is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument heats both pans at a controlled, linear rate (e.g., 10 K/min) over the desired temperature range.

-

Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.

-

Heat Capacity Calculation: The heat capacity of the sample is calculated by comparing its heat flow curve to that of a standard material with a known heat capacity (e.g., sapphire) run under the same conditions.

-

Entropy Calculation: The absolute entropy at a temperature T (S°(T)) is determined by integrating the heat capacity data from absolute zero up to T, according to the third law of thermodynamics.[13] This requires measurements of heat capacity down to very low temperatures and accounting for the enthalpies of any phase transitions (e.g., melting).

Computational Approaches to Thermochemical Data Prediction

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.[14][15][16] High-level ab initio quantum mechanical calculations can predict the enthalpy of formation, entropy, and heat capacity with reasonable accuracy.

Computational Workflow

-

Geometry Optimization: The three-dimensional structure of the 2-Benzyl-5-chloropyridine molecule is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the vibrational frequencies.

-

Thermochemical Property Calculation: The standard statistical mechanics formulas are used to calculate the translational, rotational, and vibrational contributions to the entropy and heat capacity from the molecular geometry and vibrational frequencies.

-

Enthalpy of Formation Calculation: The enthalpy of formation can be calculated using various methods, such as atomization energies or isodesmic reactions, which require high-accuracy energy calculations (e.g., using composite methods like G4 or CBS-QB3).

Caption: General experimental workflow for determining thermochemical properties.

Conclusion

While direct thermochemical data for 2-Benzyl-5-chloropyridine is currently unavailable, this guide provides researchers with a clear path forward. A plausible synthetic route via Negishi coupling is proposed, and detailed experimental and computational workflows for the determination of its enthalpy of formation, entropy, and heat capacity are outlined. The information presented here serves as a valuable starting point for any research program aimed at the synthesis and thermodynamic characterization of this compound, which may hold potential in various fields of chemical and pharmaceutical research.

References

- 1. An efficient and metal free synthesis of benzylpyridines using HI through the deoxygenation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. CN101863826A - A kind of method for preparing 2-benzylpyridine compounds - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. monash.edu [monash.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fiveable.me [fiveable.me]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. thermodynamics - Is there a way to experimentally measure entropy? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Benzyl-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyl-5-chloropyridine is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a benzyl group at the 2-position and a chlorine atom at the 5-position, suggests potential for diverse biological activities and utility as a synthetic intermediate. The benzyl moiety is a common pharmacophore, while the chloropyridine scaffold is present in numerous bioactive molecules. This document provides a comprehensive overview of the predicted chemical properties, a proposed synthetic methodology, and potential areas of biological investigation for 2-Benzyl-5-chloropyridine.

Chemical and Physical Properties

While experimental data for 2-Benzyl-5-chloropyridine is not available, its properties can be estimated based on known data for analogous compounds such as 2-benzylpyridine and 5-chloropyridine.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₂H₁₀ClN | |

| Molecular Weight | 203.67 g/mol | |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on the appearance of similar benzylpyridines. |

| Boiling Point | > 200 °C | Expected to be higher than 2-benzylpyridine due to the chloro substituent. |

| Melting Point | Not available | Likely a low-melting solid. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, toluene). Sparingly soluble in water. | Typical for aromatic compounds of this size and polarity. |

| pKa (of pyridinium ion) | ~4.5 | The electron-withdrawing effect of the chlorine atom is expected to make the pyridine nitrogen less basic than that of 2-benzylpyridine. |

Proposed Synthesis

The synthesis of 2-Benzyl-5-chloropyridine can be approached through modern cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. A plausible and efficient method would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Negishi, or Kumada coupling.

Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds and their analogues. In this proposed synthesis, 2,5-dichloropyridine would be selectively coupled with a benzylboronic acid derivative.

Potential Biological Activities of 2-Benzyl-5-chloropyridine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of the synthetic heterocyclic compound, 2-Benzyl-5-chloropyridine. Direct experimental data on the biological effects of 2-Benzyl-5-chloropyridine is limited in publicly available scientific literature. Therefore, this document extrapolates its potential pharmacological activities by examining the biological properties of structurally related molecules, including pyridine, pyrimidine, and thiazolidinone derivatives that share key structural motifs such as the benzyl group and the chloropyridine core. The potential for this compound to exhibit anticancer, antimicrobial, and other biological activities is discussed based on the evidence from these related structures. This guide also presents representative experimental protocols and conceptual signaling pathways to provide a framework for the future investigation of 2-Benzyl-5-chloropyridine.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of various substituents to the pyridine ring allows for the modulation of their physicochemical properties and biological activities. The compound 2-Benzyl-5-chloropyridine incorporates a benzyl group at the 2-position and a chlorine atom at the 5-position of the pyridine ring. While this specific molecule is commercially available for research purposes, its biological profile has not been extensively characterized. This guide aims to bridge this knowledge gap by providing a comprehensive analysis of the potential biological activities of 2-Benzyl-5-chloropyridine based on the established activities of analogous compounds.

Synthesis of 2-Benzyl-5-chloropyridine and Related Derivatives

The synthesis of pyridine derivatives is well-established in organic chemistry. Typically, the synthesis of substituted pyridines involves the condensation of aldehydes, ketones, or their derivatives with ammonia or amines. For 2-Benzyl-5-chloropyridine, a plausible synthetic route would involve the reaction of a suitably substituted precursor with a benzylating agent.

Derivatives of related structures have been synthesized through various methods. For instance, 2,5-disubstituted pyrimidines have been synthesized via Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with aryl boronic acids[1]. Schiff bases containing a chloro-substituted aromatic ring have been prepared by the condensation of 5-Chloro-Isopropyl Benzaldehyde with primary amines[2]. The synthesis of thieno[2,3-b]pyridine analogues involves multi-step procedures starting from 2-cyanothioacetamide and appropriate enamines[3].

Potential Biological Activities

Based on the biological activities of structurally similar compounds, 2-Benzyl-5-chloropyridine may possess anticancer and antimicrobial properties.

Potential Anticancer Activity

Several studies on pyridine and pyrimidine derivatives have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.

-

Thieno[2,3-b]pyridines: 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which contain a substituted pyridine core, have shown potent anti-proliferative activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. The proposed mechanism involves the inhibition of phosphoinositide phospholipase C (PI-PLC), which disrupts phospholipid metabolism in cancer cells[3].

-

2,5-Disubstituted Pyrimidines: Certain 2,5-disubstituted pyrimidines have exhibited moderate in vitro cytotoxic activity against the HeLa cell line[1].

-

Quinazoline-based Pyrimidodiazepines: These compounds have shown high antiproliferative activity against a panel of 60 human tumor cell lines, with some derivatives displaying potent cytotoxic activity, potentially through DNA binding[4].

-

Thiazolidinone Analogs: 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs have been shown to induce apoptosis in cancer cells selectively over normal cells and are effective against cells with P-glycoprotein-mediated drug resistance[5].

The presence of the benzyl group in 2-Benzyl-5-chloropyridine may contribute to its potential anticancer activity, as this moiety is found in many biologically active compounds.

Table 1: Anticancer Activity of Selected Pyridine and Pyrimidine Derivatives

| Compound Class | Cell Line(s) | Activity Metric | Value (µM) | Reference |

| Thieno[2,3-b]pyridine analogues (7h, 7i) | HCT116, MDA-MB-231 | IC50 | 0.025 - 0.050 | [3] |

| Quinazoline-chalcone (14g) | K-562, RPMI-8226, etc. | GI50 | 0.622 - 1.81 | [4] |

| Pyrimidodiazepine (16c) | Various | LC50 | 10-fold higher than doxorubicin | [4] |

| Ciminalum–thiazolidinone hybrid (2h) | NCI60 panel | GI50 (average) | 1.57 | [6] |

Potential Antimicrobial Activity

The chloropyridine moiety is a common feature in many antimicrobial agents. The presence of the 5-chloro substituent in 2-Benzyl-5-chloropyridine suggests it may have activity against various microbial pathogens.

-

Schiff Bases: Schiff bases derived from 5-Chloro-Isopropyl Benzaldehyde have demonstrated effectiveness against both gram-positive and gram-negative bacteria[2].

-

Chloropyridine Derivatives: Newly synthesized chloropyridine derivatives have shown variable inhibitory effects on the growth of bacterial and fungal strains[7].

-

Thiazolidinone Derivatives: 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones have been found to be active against Staphylococcus aureus and Cryptococcus neoformans[8].

Table 2: Antimicrobial Activity of Selected Chloro-Substituted Heterocycles

| Compound Class | Microorganism(s) | Activity Metric | Observation | Reference |

| Schiff bases (from 5-Chloro-Isopropyl Benzaldehyde) | Gram-positive & Gram-negative bacteria | MIC | Compounds 2b & 2c showed maximum MIC value | [2] |

| Chloropyridine derivatives (5b, 5c, 5e) | E. coli, P. aeruginosa | Inhibition Zone | Moderate antibacterial activity | [7] |

| 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones | S. aureus, C. neoformans | Antimicrobial assay | Active against tested strains | [8] |

Experimental Protocols

The following are generalized experimental protocols that can be adapted to evaluate the potential biological activities of 2-Benzyl-5-chloropyridine.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is based on the methodology for evaluating the cytotoxic activity of 2,5-disubstituted pyrimidines[1].

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MDA-MB-231, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Dissolve 2-Benzyl-5-chloropyridine in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of the compound in the culture medium.

-

Cell Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of 2-Benzyl-5-chloropyridine. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce MTT to formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is adapted from the evaluation of Schiff bases derived from 5-Chloro-Isopropyl Benzaldehyde[2].

-

Microbial Cultures: Prepare fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Agar Plate Preparation: Prepare Mueller-Hinton agar plates. Spread a standardized inoculum of the microbial culture evenly over the agar surface.

-

Well Preparation: Create wells of a specific diameter in the agar plates using a sterile cork borer.

-

Compound Application: Add a defined volume of a solution of 2-Benzyl-5-chloropyridine in a suitable solvent (e.g., DMF) to the wells. Include a solvent control and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of 2-Benzyl-5-chloropyridine are unknown, we can propose potential pathways based on the mechanisms of related compounds.

PI-PLC Signaling Pathway in Cancer

As some thieno[2,3-b]pyridines inhibit PI-PLC, 2-Benzyl-5-chloropyridine might also interact with this pathway, leading to the disruption of cancer cell signaling and proliferation[3].

Caption: Potential inhibition of the PI-PLC signaling pathway by 2-Benzyl-5-chloropyridine.

General Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological screening of a novel compound like 2-Benzyl-5-chloropyridine.

Caption: A general workflow for the biological evaluation of 2-Benzyl-5-chloropyridine.

Conclusion

While direct biological data for 2-Benzyl-5-chloropyridine is currently lacking, the analysis of structurally related compounds strongly suggests its potential as a bioactive molecule, particularly in the areas of oncology and microbiology. The presence of the benzyl and chloropyridine moieties are key indicators of these potential activities. The experimental protocols and conceptual pathways provided in this guide offer a solid foundation for researchers to initiate the biological evaluation of this compound. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of 2-Benzyl-5-chloropyridine, which could lead to the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines [mdpi.com]

- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Derivatives of 2-Benzyl-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols related to the derivatives of 2-Benzyl-5-chloropyridine. This scaffold is of interest in medicinal chemistry due to the prevalence of both the pyridine ring and the benzyl group in a wide range of biologically active compounds.

Introduction to the 2-Benzyl-5-chloropyridine Scaffold

The 2-Benzyl-5-chloropyridine core combines the structural features of a pyridine ring, a common motif in pharmaceuticals, with a benzyl substituent. The chlorine atom at the 5-position provides a reactive handle for further functionalization, making this scaffold a versatile starting point for the synthesis of diverse chemical libraries for drug discovery. Pyridine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors, and are found in numerous approved drugs.

Synthesis of 2-Benzyl-5-chloropyridine and its Derivatives

The synthesis of the core scaffold and its subsequent derivatization can be achieved through several established synthetic routes. A plausible approach involves the synthesis of the core followed by functionalization at the chloro-position.

Synthesis of the Core Scaffold

A potential method for the synthesis of 2-benzylpyridine compounds involves a decarboxylative coupling reaction. In this approach, a pyridine carboxylic acid derivative reacts with an electrophilic substrate in the presence of a palladium catalyst and a phosphine ligand to yield the 2-benzylpyridine compound.[1]

Another relevant synthetic route is the preparation of 2-pyridyl benzyl cyanide from 2-chloropyridine and benzyl cyanide using sodium amide in toluene.[2] This method provides a way to introduce the benzyl group at the 2-position of the pyridine ring.

Derivatization via Cross-Coupling Reactions

The chlorine atom at the 5-position of the 2-benzylpyridine core is a prime site for modification, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups.

This protocol is adapted from general methods for the Suzuki-Miyaura coupling of 2-halopyridines.

Materials:

-

2-Benzyl-5-chloropyridine

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

-

Triphenylphosphine (PPh₃) (1 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Solvent: 1,4-Dioxane/Water (4:1 mixture)

Procedure:

-

To a reaction vessel, add 2-Benzyl-5-chloropyridine (1 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.005 mmol), PPh₃ (0.01 mmol), and K₂CO₃ (2 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Potential Biological Activities and Therapeutic Targets

While specific biological data for derivatives of 2-Benzyl-5-chloropyridine is not extensively available in the public domain, the structural motifs present suggest potential applications in several therapeutic areas, particularly in oncology. Pyridine and pyrazolopyridine cores are frequently found in kinase inhibitors targeting various pathways involved in cancer progression.[3][4][5][6][7]

Kinase Inhibition

The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors.[5] By analogy, derivatives of 2-Benzyl-5-chloropyridine, particularly those incorporating an amino group at a suitable position, could be explored as inhibitors of various kinases implicated in cancer, such as Tropomyosin receptor kinases (TRKs) or Cyclin-Dependent Kinases (CDKs).[3][6]

Structure-Activity Relationship (SAR) Considerations

The development of potent and selective inhibitors would rely on systematic modifications of the 2-Benzyl-5-chloropyridine scaffold. Key areas for SAR exploration include:

-

Substitution on the benzyl ring: Introducing various substituents (e.g., electron-donating or withdrawing groups) on the phenyl ring of the benzyl moiety can modulate binding affinity and pharmacokinetic properties.

-

Derivatization at the 5-position: The introduction of diverse aryl and heteroaryl groups via Suzuki coupling can explore different binding pockets of the target protein.

-

Modification of the pyridine ring: Further substitution on the pyridine core could optimize interactions with the target enzyme.

Data Presentation

| Compound ID | R Group (at C5) | % Inhibition at 1µM | IC₅₀ (µM) | Target Kinase |

| BCP-001 | Phenyl | Data | Data | e.g., TRKA |

| BCP-002 | 4-Methoxyphenyl | Data | Data | e.g., TRKA |

| BCP-003 | 3-Pyridyl | Data | Data | e.g., CDK2 |

| BCP-004 | 2-Thienyl | Data | Data | e.g., CDK2 |

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of 2-Benzyl-5-chloropyridine derivatives.

Caption: Synthetic and evaluation workflow for 2-Benzyl-5-chloropyridine derivatives.

Proposed Kinase Inhibitor Binding Mode

This diagram illustrates a hypothetical binding mode of a 2-amino-5-aryl-benzylpyridine derivative in a generic kinase ATP-binding pocket.

Caption: Hypothetical binding of a 2-benzyl-5-chloropyridine derivative in a kinase active site.

Conclusion

The 2-Benzyl-5-chloropyridine scaffold represents a promising starting point for the development of novel bioactive molecules, particularly in the area of kinase inhibition. The synthetic accessibility and the potential for diverse functionalization through cross-coupling reactions make it an attractive core for medicinal chemistry campaigns. Further exploration, including the synthesis of a focused library and subsequent biological screening, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

- 1. CN101863826A - A kind of method for preparing 2-benzylpyridine compounds - Google Patents [patents.google.com]

- 2. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents [patents.google.com]

- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 2-Benzyl-5-chloropyridine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's safety profile is paramount for secure handling and experimental success. This technical guide addresses the material safety data sheet (MSDS) information for 2-Benzyl-5-chloropyridine (CAS No. 149879-32-3).

While a comprehensive, publicly available Material Safety Data Sheet (MSDS) with detailed quantitative toxicological data for 2-Benzyl-5-chloropyridine is currently limited, this guide consolidates the available information and provides best-practice handling procedures based on the safety profiles of structurally related compounds.

Physicochemical and Identifier Information

Based on available supplier information, 2-Benzyl-5-chloropyridine, also known as 5-Benzyl-2-chloropyridine, is a solid with a molecular formula of C₁₂H₁₀ClN and a molecular weight of 203.67 g/mol .[1] It is classified as a combustible solid.[1]

| Property | Value | Reference |

| CAS Number | 149879-32-3 | [2] |

| Molecular Formula | C₁₂H₁₀ClN | [1] |

| Molecular Weight | 203.67 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | 97% | |

| Storage Class | 11 - Combustible Solids | [1] |

| Water Hazard Class (WGK) | 3 | [1] |

Hazard Identification and Precautionary Measures

Due to the absence of specific toxicological data for 2-Benzyl-5-chloropyridine, a cautious approach to handling is essential. General hazards associated with similar chlorinated pyridine derivatives include potential for skin and eye irritation, and possible toxicity if ingested or inhaled.

General Handling Workflow:

The following diagram outlines a standard workflow for handling chemical reagents like 2-Benzyl-5-chloropyridine in a laboratory setting.

Personal Protective Equipment (PPE):

A risk assessment should always be conducted before handling. However, as a minimum, the following PPE is recommended.

First Aid Measures

In the event of exposure, the following first aid measures are recommended as a general guideline.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Emergency Response Logic:

The following diagram illustrates the logical steps to take in an emergency situation.

Experimental Protocols

Detailed experimental protocols for determining the toxicological and physical hazards of 2-Benzyl-5-chloropyridine are not publicly available. Standard methodologies for such assessments would typically include:

-

Acute Toxicity: Determined by oral, dermal, and inhalation LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) studies in animal models.

-

Skin and Eye Irritation: Assessed using standardized tests such as the Draize test on animal models.

-

Sensitization: Evaluated through tests like the guinea pig maximization test or the local lymph node assay.

-

Mutagenicity: Investigated using in vitro tests like the Ames assay and in vivo micronucleus tests.

-

Flammability: Determined by measuring the flash point, autoignition temperature, and flammability limits.

Researchers planning to work with 2-Benzyl-5-chloropyridine should consult established toxicology and safety testing guidelines from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to develop their own in-house safety protocols.

Conclusion

References

An In-depth Technical Guide to 5-Benzyl-2-chloropyridine for Researchers and Drug Development Professionals

An important clarification regarding the chemical nomenclature: Initial searches for "2-Benzyl-5-chloropyridine" did not yield commercially available products or substantial scientific literature. However, the structurally related isomer, "5-Benzyl-2-chloropyridine," is commercially available and is the focus of this technical guide. It is highly probable that this is the compound of interest for researchers in this field.

This guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of 5-Benzyl-2-chloropyridine, a heterocyclic compound with relevance in medicinal chemistry and drug discovery.

Commercial Availability and Suppliers

5-Benzyl-2-chloropyridine is available from a number of chemical suppliers catering to the research and development sector. The purity and available quantities can vary between suppliers. Below is a summary of some commercially available options:

| Supplier | Product Name | Purity | Available Quantities |

| CymitQuimica (distributor for Fluorochem) | 5-Benzyl-2-chloropyridine | 97%[1] | 250mg, 1g, 5g, 10g |

| Sigma-Aldrich | 5-Benzyl-2-chloropyridine | Not specified; sold "as-is" for early discovery research | Varies; may be discontinued |

| Key Organics & BIONET (via Sigma-Aldrich) | 5-Benzyl-2-chloropyridine | Not specified | Varies |

Note: Researchers should always verify the purity and identity of the compound upon receipt, as some suppliers, like Sigma-Aldrich, explicitly state that they do not provide analytical data for this product and the buyer assumes responsibility for its confirmation.

Synthesis of 5-Benzyl-2-chloropyridine

The synthesis of 5-Benzyl-2-chloropyridine can be achieved through cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds in organic synthesis. The primary strategies involve Suzuki-Miyaura and Negishi couplings, utilizing a 2-chloropyridine backbone and introducing the benzyl group.

Experimental Protocol: Negishi Coupling Approach

The Negishi coupling reaction provides a versatile method for the synthesis of 5-Benzyl-2-chloropyridine by coupling an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex.

Materials:

-

2,5-Dichloropyridine

-

Benzylzinc bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄) or Nickel catalyst (e.g., Ni(acac)₂)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

Methodology:

-

Preparation of Benzylzinc Bromide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add magnesium turnings and a crystal of iodine to anhydrous THF. Add benzyl bromide dropwise to initiate the Grignard reaction. Once the Grignard reagent is formed, transmetalate with zinc bromide (ZnBr₂) to form benzylzinc bromide.

-

Coupling Reaction: In a separate, flame-dried flask under an inert atmosphere, dissolve 2,5-dichloropyridine and the palladium or nickel catalyst in the chosen anhydrous solvent.

-

To this solution, add the freshly prepared benzylzinc bromide solution dropwise at room temperature.

-

The reaction mixture is then typically heated to a temperature ranging from 50 to 80 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield 5-Benzyl-2-chloropyridine.

Logical Workflow for Negishi Coupling:

Applications in Drug Discovery and Medicinal Chemistry

Chloropyridines are recognized as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals due to their versatile reactivity. The presence of the chlorine atom allows for further functionalization, making 5-Benzyl-2-chloropyridine a valuable building block in the development of more complex molecules.

While specific signaling pathways directly modulated by 5-Benzyl-2-chloropyridine are not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological activities. The benzyl and chloropyridine moieties are common pharmacophores. For instance, the pyridine ring is a core component of numerous drugs, and benzyl groups are frequently incorporated to interact with hydrophobic pockets in target proteins.